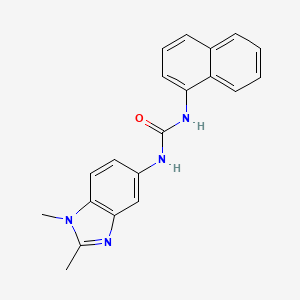![molecular formula C12H11ClN2O4 B5731292 4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, commonly known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of ACPC is not fully understood, but it is thought to involve the modulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a range of physiological processes, including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ACPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. ACPC has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ACPC is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of ACPC is its relatively low solubility in water, which may make it more difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on ACPC. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of ACPC and to determine its potential efficacy in treating these diseases. Additionally, ACPC may have potential applications in the treatment of autoimmune diseases, and further research is needed to explore this possibility. Finally, there may be potential applications for ACPC in the field of cancer research, and more research is needed to determine its potential as an anticancer agent.
Conclusion:
In conclusion, ACPC is a chemical compound that has been widely studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, and may have potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. While there are some limitations to its use in laboratory experiments, ACPC is a promising compound that warrants further research.
Métodos De Síntesis
The synthesis of ACPC involves the reaction of 4-chloro-3-nitrobenzoic acid with acetic anhydride to form 4-acetylamino-3-chlorobenzoic acid. This intermediate is then reacted with thionyl chloride and triethylamine to form 4-(acetylamino)-3-chlorobenzoyl chloride. The final step involves the reaction of this compound with cysteine to form ACPC.
Aplicaciones Científicas De Investigación
ACPC has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ACPC has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-7(16)14-10-3-2-8(6-9(10)13)15-11(17)4-5-12(18)19/h2-6H,1H3,(H,14,16)(H,15,17)(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYXFKFNUFVDM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)


![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)